molecular formula C26H23N5O5 B3011102 7-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021095-54-4

7-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

货号: B3011102
CAS 编号: 1021095-54-4
分子量: 485.5
InChI 键: UVXRARMVSPLIOI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a heterocyclic system featuring a pyrazolo[4,3-c]pyridin-3(5H)-one core substituted with a benzo[d][1,3]dioxole-5-carbonyl-piperazine moiety at position 7 and a phenyl group at position 2. The benzo[d][1,3]dioxole (methylenedioxyphenyl) group is a structural motif associated with enhanced binding affinity in bioactive molecules, particularly in CNS-targeting compounds . The pyrazolo-pyridinone scaffold is prevalent in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with enzymes like kinases or phosphodiesterases .

属性

IUPAC Name

7-[4-(1,3-benzodioxole-5-carbonyl)piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O5/c1-28-14-19(23-20(15-28)26(34)31(27-23)18-5-3-2-4-6-18)25(33)30-11-9-29(10-12-30)24(32)17-7-8-21-22(13-17)36-16-35-21/h2-8,13-15H,9-12,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXRARMVSPLIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 7-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex organic molecule featuring a unique combination of functional groups that suggest potential therapeutic applications. Its structure includes a pyrazolo[4,3-c]pyridine core, a piperazine moiety, and a benzodioxole substituent, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The benzodioxole moiety is known for its capability to inhibit enzyme activity by binding to active sites, while the piperazine ring enhances binding affinity to target proteins. The pyrazolo[4,3-c]pyridine core may facilitate additional interactions that contribute to its pharmacological effects.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with similar compounds and derivatives:

  • Anticancer Activity : Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives of benzodioxole have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer (LNCaP) cells, through mechanisms involving oxidative stress and cell cycle arrest .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, studies on related compounds have indicated their potential as inhibitors of ATP-binding cassette transporters, which play crucial roles in drug metabolism and resistance .
  • Neuroprotective Effects : Some benzodioxole derivatives have been investigated for neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases by modulating pathways associated with oxidative stress and apoptosis .

Case Study 1: Anticancer Activity

A study evaluating the anticancer properties of structurally related compounds found that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. For example:

  • Compound A : IC50 = 5.24 µM against A549 lung cancer cells.
  • Compound B : IC50 = 2.57 µM against HepG2 liver cancer cells.

These findings suggest that modifications in the structure can significantly impact the potency of these compounds against cancer cells .

Case Study 2: Enzyme Inhibition

Inhibitory assays conducted on related compounds demonstrated their effectiveness in disrupting protein-protein interactions critical for cellular processes:

  • PCSK9/LDLR Interaction : Compounds were shown to impair the binding between PCSK9 and LDLR, which is essential for cholesterol metabolism. The most effective inhibitors displayed significant reductions in LDL uptake in hepatic cells .

Comparative Analysis

The following table summarizes the biological activities of selected compounds similar to the target compound:

Compound NameBiological ActivityIC50 Value (µM)Target
Compound AAnticancer5.24A549
Compound BAnticancer2.57HepG2
Compound CEnzyme Inhibition0.36PCSK9/LDLR
Compound DNeuroprotectionNot specifiedNeurodegenerative pathways

科学研究应用

Key Structural Components:

  • Pyrazolo[4,3-c]pyridine Core : Associated with various biological activities.
  • Benzo[d][1,3]dioxole Group : Known for its role in enhancing solubility and bioavailability.
  • Piperazine Moiety : Often utilized in drug design for its ability to interact with neurotransmitter receptors.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. The pyrazolo[4,3-c]pyridine scaffold has been linked to the inhibition of cancer cell proliferation through various mechanisms, including the modulation of kinase activity.

Case Study:

A study exploring derivatives of pyrazolo[4,3-c]pyridine showed that modifications at the 5-position could enhance selectivity against cancer cell lines while minimizing toxicity to normal cells . The incorporation of the benzo[d][1,3]dioxole group may further improve these effects by enhancing binding affinity to target proteins.

Neurological Applications

Given the piperazine component's affinity for serotonin and dopamine receptors, this compound may be explored for neuropharmacological applications. Compounds with similar piperazine derivatives have been investigated for their potential as anxiolytics and antidepressants.

Mechanism of Action:

The piperazine ring can modulate neurotransmitter systems, which is crucial for developing treatments for mood disorders. Preliminary studies suggest that derivatives may exhibit selective serotonin reuptake inhibition (SSRI) properties .

Inhibition of Enzymatic Activity

The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For instance, inhibitors targeting enzymes like transaminases have been developed from related structures.

Example:

A related compound demonstrated potent inhibition of BioA (a transaminase involved in biotin synthesis) with an IC50 value indicating effective inhibition at low concentrations . The structural modifications present in this compound may similarly enhance its efficacy against other enzymatic targets.

Table 1: Comparison of Biological Activities

CompoundActivity TypeIC50 (nM)Reference
Compound AAnticancer150
Compound BNeuropharmacological200
Compound CEnzyme Inhibition (BioA)155

Table 2: Structural Modifications and Their Effects

ModificationEffect on ActivityReference
Addition of benzo[d][1,3]dioxoleIncreased solubility and potency
Variation in piperazine substituentsAltered receptor selectivity

相似化合物的比较

Structural Comparison

The table below highlights structural differences and similarities between the target compound and related heterocyclic systems:

Compound Name / ID Core Structure Key Substituents Functional Moieties Reference
Target Compound Pyrazolo[4,3-c]pyridin-3(5H)-one - 7-position: Benzo[d][1,3]dioxole-5-carbonyl-piperazine
- 2-position: Phenyl
Piperazine-carbonyl linker, methyl group N/A
6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile Pyrano[2,3-c]pyrazole - 4-position: 4-Methoxyphenyl
- 6-position: Amino
Methoxy group, nitrile
3-Methyl-1,4-diphenyl-7-thioxo-4,6,8,9-tetrahydropyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one (6) Pyrazolo-pyrimidino-pyridine - 7-position: Thioxo
- 1,4-positions: Phenyl
Thione group, fused pyrimidine ring
1-Phenyl-3-pyridin-4-yl-1,6-dihydropyrazolo[3,4-c]pyrazole Pyrazolo[3,4-c]pyrazole - 1-position: Phenyl
- 3-position: Pyridinyl
Fused pyrazole system
1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones (13a–e) Pyrazolo[3,4-b]pyrazin-5(4H)-one - 6-position: Varied substituents (e.g., amino acids) Lactam ring, methyl groups

Key Observations :

  • The target compound’s benzo[d][1,3]dioxole-piperazine moiety distinguishes it from analogs with simpler aryl or alkyl substituents (e.g., methoxyphenyl in ). This group may enhance lipophilicity and receptor interactions .
  • Unlike thione-containing derivatives (e.g., compound 6 in ), the target lacks sulfur-based functional groups, which could reduce metabolic instability.
Limitations and Advantages
  • Advantages :
    • The piperazine linker may improve solubility over rigid analogs .
    • Benzo[d][1,3]dioxole enhances metabolic stability compared to unsubstituted aryl groups .
  • Limitations :
    • Synthetic complexity due to multiple coupling steps (cf. one-pot MCRs in ).
    • Lack of sulfur or halogen substituents may reduce antimicrobial potency compared to thione or chloro analogs .

常见问题

Q. What are the key synthetic strategies for constructing the pyrazolo[4,3-c]pyridin-3(5H)-one core in this compound?

The pyrazolo[4,3-c]pyridinone core can be synthesized via cyclocondensation reactions. A common approach involves reacting substituted pyrazole derivatives with carbonyl-containing reagents under reflux conditions. For example, hydrazine derivatives (e.g., phenylhydrazine hydrochloride) react with α,β-unsaturated ketones in ethanol to form pyrazole intermediates, which are further functionalized . Microwave-assisted synthesis has also been employed to enhance reaction efficiency and yield for similar fused heterocyclic systems .

Q. How is the benzo[d][1,3]dioxole-5-carbonyl group introduced into the piperazine moiety?

The benzo[d][1,3]dioxole-5-carbonyl group is typically introduced via a nucleophilic acyl substitution reaction. Piperazine is reacted with a benzo[d][1,3]dioxole-5-carbonyl chloride derivative in the presence of a base (e.g., triethylamine) to form the corresponding amide bond. Solvent choice (e.g., dichloromethane or THF) and reaction temperature (0–25°C) are critical to avoid side reactions .

Q. What analytical methods are used to confirm the structure of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR are used to verify the connectivity of the pyrazolo-pyridinone core, piperazine, and benzodioxole groups. Aromatic protons in the 6.5–8.5 ppm range and carbonyl carbons near 165–175 ppm are diagnostic .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak and fragmentation patterns .
  • IR spectroscopy : Stretching vibrations for carbonyl groups (C=O at ~1650–1750 cm⁻¹) and aromatic C-H bonds (~3000–3100 cm⁻¹) are key .

Advanced Research Questions

Q. How can synthetic yields be optimized for the piperazine-benzodioxole coupling step?

Yields depend on:

  • Activation of the carbonyl group : Using reagents like HATU or EDCI improves coupling efficiency in amide bond formation .
  • Microwave irradiation : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves regioselectivity for similar piperazine derivatives .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates but may require post-reaction purification via column chromatography .

Q. What biological targets are associated with this compound, and how are its inhibitory activities evaluated?

This compound’s structural analogs (e.g., pyrazole-piperazine hybrids) show activity against enzymes like aminopeptidase N (APN) , VEGFR2 , and MMP9 , which are implicated in cancer and inflammation. Assays include:

  • Enzyme inhibition : IC₅₀ values are determined using fluorogenic substrates (e.g., leucine-AMC for APN) .
  • Cell-based assays : Antiproliferative activity is tested on cancer cell lines (e.g., MCF-7 or HeLa) via MTT assays, with IC₅₀ values compared to reference drugs like doxorubicin .

Q. How can researchers resolve contradictions in reported bioactivity data for similar compounds?

Discrepancies in bioactivity often arise from:

  • Assay conditions : Variations in pH, temperature, or substrate concentration (e.g., APN assays at pH 7.4 vs. 6.8) .
  • Structural modifications : Substitutions on the benzodioxole or pyrazole rings significantly alter binding affinity. For example, electron-withdrawing groups (e.g., -Cl) enhance VEGFR2 inhibition but reduce solubility .
  • Data normalization : Use internal controls (e.g., reference inhibitors) to standardize results across studies .

Q. What computational methods support the design of derivatives with improved pharmacokinetic properties?

  • Molecular docking : Predicts binding modes to targets like VEGFR2 (PDB ID: 4AGD) using software such as AutoDock Vina .
  • ADMET prediction : Tools like SwissADME assess bioavailability, blood-brain barrier permeability, and CYP450 interactions. Lipinski’s and Veber’s rules guide derivatization to enhance solubility (e.g., adding -OH or -NH₂ groups) .

Methodological Considerations

  • Synthetic scalability : Multi-step sequences (e.g., 4–6 steps) require careful optimization of intermediates. For example, protecting groups (e.g., Boc for piperazine) prevent unwanted side reactions during coupling .
  • Biological assay validation : Use orthogonal assays (e.g., SPR and enzymatic assays) to confirm target engagement and rule off-target effects .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。